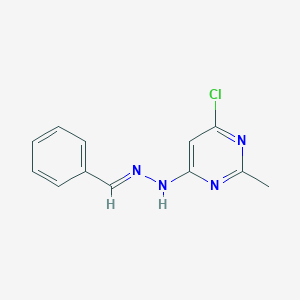

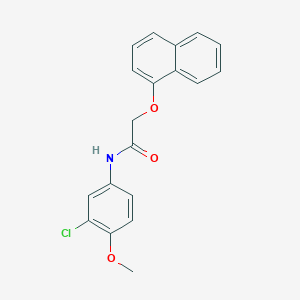

![molecular formula C15H14N4O2S B5878888 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)

5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

Descripción general

Descripción

5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is a chemical compound that belongs to the family of tetrazoles. It is a white crystalline powder that is soluble in organic solvents and water. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry.

Mecanismo De Acción

The mechanism of action of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition, it has been proposed that this compound may act as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.

Biochemical and Physiological Effects:

5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix proteins. Furthermore, it has been suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole in lab experiments is its high potency and selectivity against cancer cells. This compound has also been found to have low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the research on 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Furthermore, there is a need for more studies to assess the safety and efficacy of this compound in animal models and clinical trials. Finally, the development of novel derivatives of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole with improved pharmacokinetic properties and selectivity towards specific cancer types can lead to the development of more effective cancer therapies.

Métodos De Síntesis

The synthesis of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide and phenylacetylene in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. The yield of the reaction is typically around 70-80%.

Aplicaciones Científicas De Investigación

5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

Propiedades

IUPAC Name |

5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-12-7-9-14(10-8-12)22(20,21)11-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVJNRXJZNZIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322367 | |

| Record name | 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49721881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(4-Methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |

CAS RN |

898653-14-0 | |

| Record name | 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

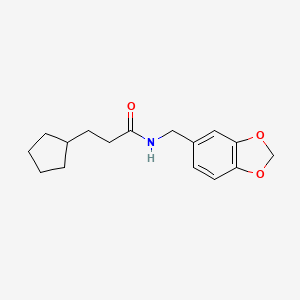

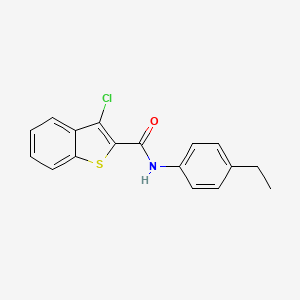

![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)

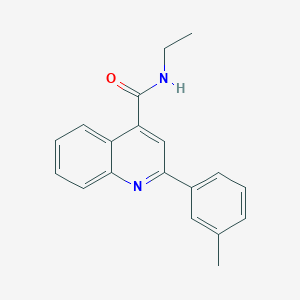

![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)

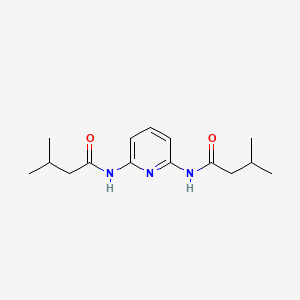

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)

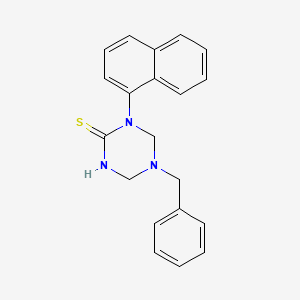

![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)

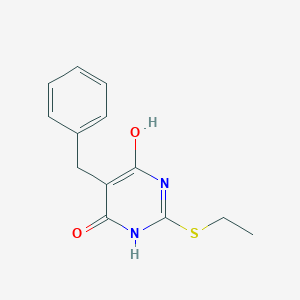

![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)